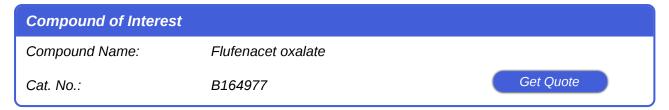


Flufenacet Oxalate (CAS No. 201668-31-7): A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Flufenacet oxalate, the oxanilic acid metabolite of the herbicide flufenacet, is a compound of significant interest in the fields of agrochemical research, environmental science, and toxicology. This technical guide provides an in-depth overview of **Flufenacet oxalate**, encompassing its physicochemical properties, synthesis, analytical methodologies, mechanism of action, and metabolic pathways. Detailed experimental protocols and visual representations of key processes are included to support researchers and professionals in drug and herbicide development.

Physicochemical Properties

Flufenacet oxalate is a white to tan solid substance.[1] Its chemical and physical properties are summarized in the table below.



Property	Value	Source
CAS Number	201668-31-7	[2][3]
Molecular Formula	C11H12FNO3	[2]
Molecular Weight	225.22 g/mol	[2][3]
IUPAC Name	2-(4-fluoro-N-propan-2- ylanilino)-2-oxoacetic acid	[2][4]
Synonyms	Flufenacet OA, N-(4- Fluorophenyl)-N-(1- methylethyl)oxalamic acid	[2]
Canonical SMILES	CC(C)N(C1=CC=C(C=C1)F)C(=O)C(=O)O	[2]
InChI Key	FFKNXXCOXIZLJD- UHFFFAOYSA-N	[2]
XLogP3	2.1	[2]
GHS Hazard Statements	H301 (Toxic if swallowed), H317 (May cause an allergic skin reaction)	[2][4]

Synthesis

The synthesis of flufenacet, the parent compound of **flufenacet oxalate**, is a multi-step process.[5] A common method involves the reaction of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole with N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide.[6] Another described method involves reacting 2-hydroxy-N-(4-fluoroaniline)-N-(1-methylethyl)acetamide with 2-chloro-5-trifluoromethyl-1,3,4-thiadiazole in an alkali-containing organic solvent.[7]

While a detailed, step-by-step protocol for the direct synthesis of **Flufenacet oxalate** is not readily available in the reviewed literature, it is primarily formed as a major metabolite of Flufenacet in soil, plants, and animals.[8]



Mechanism of Action: Inhibition of Very Long-Chain Fatty Acid (VLCFA) Synthesis

The herbicidal activity of flufenacet, and by extension the relevance of its metabolite **Flufenacet oxalate**, is attributed to the inhibition of very long-chain fatty acid (VLCFA) synthesis.[2] This process is crucial for various aspects of plant growth and development, including cell division.[5] Flufenacet is classified under HRAC Group 15, which targets VLCFA elongases.

The inhibition of VLCFA synthesis disrupts the formation of essential lipids required for cell membrane integrity and the development of the protective outer layers of plants. This ultimately leads to the failure of seedling emergence and growth of susceptible weed species.

Mechanism of Action of Flufenacet.

Metabolic Detoxification Pathway

In tolerant plants and other organisms, flufenacet undergoes detoxification, a key step of which is the formation of **Flufenacet oxalate**. A primary detoxification mechanism involves the conjugation of flufenacet with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[9] This conjugation marks the initial step in a multi-phase detoxification process that ultimately renders the herbicide inactive and facilitates its sequestration or excretion.

The metabolic pathway can be summarized as follows:

- Phase I (Activation/Modification): Although not always a prerequisite for flufenacet, this
 phase can involve enzymatic modifications.
- Phase II (Conjugation): Flufenacet is conjugated with glutathione by GSTs.[9][10]
- Phase III (Compartmentation/Transport): The glutathione conjugate is transported into the vacuole.
- Phase IV (Further Degradation): The conjugate undergoes further breakdown into smaller, less harmful molecules, including the formation of **Flufenacet oxalate**.



Metabolic Detoxification of Flufenacet.

Experimental Protocols

Analytical Method for Flufenacet Oxalate in Water by LC-MS/MS

This protocol is based on established methods for the analysis of flufenacet and its metabolites in environmental samples.[11][12][13]

1. Sample Preparation:

- Filter water samples through a 0.7-µm glass fiber filter.
- Acidify the sample.
- Pass 50 mL of the acidified sample through a 6-mL octadecyl (C18) solid-phase extraction (SPE) column.[11]
- Elute the analytes with 6 mL of methanol.[11]
- Concentrate the eluate to approximately 1 mL using a stream of nitrogen in a water bath at 25-30°C.[11]
- Bring the final volume to 2.0 mL with 0.1% formic acid.[11]
- Filter the extract through a ≤0.45 μm syringe filter.[11]

2. LC-MS/MS Analysis:

- LC Column: Inertsil ODS-2 column (50 x 2 mm, 5 μm) or equivalent.[11]
- Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.[11]
- Ionization: Electrospray ionization (ESI) in negative ion mode for **Flufenacet oxalate**.[11]
- Detection: Tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM).

3. Quality Control:

- Analyze reagent blanks, matrix blanks, and spiked samples alongside experimental samples.
- Use isotopically labeled internal standards for quantification to correct for matrix effects and variations in instrument response.

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Sample_Collection [label="1. Water Sample Collection"]; Filtration [label="2. Filtration (0.7 μ m)"]; Acidification [label="3.



Acidification"]; SPE [label="4. Solid-Phase Extraction (C18)"]; Elution [label="5. Elution with Methanol"]; Concentration [label="6. Concentration under Nitrogen"]; Reconstitution [label="7. Reconstitution in 0.1% Formic Acid"]; Syringe_Filter [label="8. Syringe Filtration (0.45 \mum)"]; LC_MSMS [label="9. LC-MS/MS Analysis (ESI-)", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="10. Data Analysis and Quantification", fillcolor="#34A853", fontcolor="#FFFFFF"];

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Concentration -> Reconstitution; Reconstitution -> Syringe_Filter;
Syringe_Filter -> LC_MSMS; LC_MSMS -> Data_Analysis; }
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LC-MS/MS Analytical Workflow for **Flufenacet Oxalate** in Water.

Data Presentation Toxicological Data

Flufenacet and its metabolites are considered to be moderately toxic. The following table summarizes available acute toxicity data for the parent compound, flufenacet.

Species	Route	LD50	Source
Rat (male)	Oral	1365 mg/kg	[1]
Rat (female)	Oral	371 mg/kg	[1]
Rabbit	Dermal	>5000 mg/kg	[1]

Analytical Method Performance

The performance of LC-MS/MS methods for the analysis of flufenacet and its metabolites, including **Flufenacet oxalate**, is summarized below.



Matrix	Method	LOQ (µg/L or µg/kg)	Recovery (%)	RSD (%)	Source
Groundwater	LC-ESI- MS/MS	0.10 (for Flufenacet oxalate)	92-116	<5	[11][12]
Agricultural Products (corn, wheat, soybean, potato, tomato)	LC-MS/MS	0.01 (μg/g)	70.6-97.0	<5	[13]
Corn	Modified QuEChERS HPLC- MS/MS	-	75-106	2.8-14.7	[12]

Conclusion

Flufenacet oxalate is a key metabolite of the herbicide flufenacet, playing a crucial role in its environmental fate and biological activity. Understanding its properties, synthesis, and analytical detection is vital for the development of new agrochemicals, the assessment of environmental impact, and the management of herbicide resistance. The information and protocols provided in this guide serve as a valuable resource for professionals engaged in these areas of research and development. Further investigation into the specific biological activity of **Flufenacet oxalate** and the development of more detailed synthesis protocols will continue to advance our understanding of this important compound.

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